N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-5-4-6-15(11-14)23-10-9-21-20(23)27-13-19(24)22-17-8-7-16(25-2)12-18(17)26-3/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSONMNYODOKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine (such as m-toluidine) under acidic conditions.
Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with chloroacetyl chloride in the presence of a base, such as triethylamine.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the thioacetamide intermediate with 2,4-dimethoxyaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thioacetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or tolyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, DMF (dimethylformamide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits a range of promising biological activities:
Anticancer Potential
Several studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to other known anticancer drugs suggests it may inhibit tumor growth through various mechanisms:
- Enzyme Inhibition : The imidazole ring's interaction with metal ions can inhibit enzymes critical for cancer cell proliferation.
- Protein Interaction : The sulfanyl group may disrupt protein function by forming disulfide bonds, impacting cancer-related pathways.
Antimicrobial Activity
The compound has shown efficacy against various microbial strains. Its ability to disrupt cellular processes in bacteria makes it a candidate for developing new antimicrobial agents. Research has indicated that similar compounds within the same class possess significant antibacterial properties, suggesting a potential for this compound to exhibit similar effects .
Antiviral Properties
Emerging evidence suggests that compounds containing imidazole rings can act as antiviral agents. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes necessary for infection . Further investigation into this compound's antiviral capabilities could reveal new therapeutic avenues.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The dimethoxyphenyl and tolyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a common acetamide-thioimidazole scaffold with several derivatives reported in the literature. Key structural variations among analogs include:
- Substituents on the phenyl ring : Methoxy (target compound) vs. methyl (: 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide) or nitro groups (: N-(4-nitrophenyl)-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide). Methoxy groups improve solubility but may reduce membrane permeability compared to hydrophobic methyl groups .
- Heterocyclic modifications: Replacement of the imidazole ring with benzothiazole (: Compound 10) or pyrimidinone (: Compound 18) alters target selectivity. For example, pyrimidinone derivatives (e.g., Epirimil in ) exhibit anticonvulsant activity, highlighting how heterocycle choice dictates therapeutic application .
- Thioether vs. other linkages : The thioether bond in the target compound is critical for stability and interaction with biological targets. Analogs with ester or amide linkages (e.g., ) show divergent reactivity and bioavailability .
Structure-Activity Relationships (SAR)
- Methoxy vs. Methyl Substituents : Methoxy groups (target compound) improve solubility but may reduce blood-brain barrier penetration compared to methyl groups () .
- Thioether Linkage : Critical for redox stability and sulfur-mediated interactions (e.g., hydrogen bonding with cysteine residues in enzymes) .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features several key structural components:
- Imidazole Ring : Known for its ability to coordinate with metal ions, which may inhibit metalloenzymes.
- Sulfanyl Group : Capable of forming disulfide bonds with cysteine residues in proteins, potentially altering protein functionality.
- Acetamide Moiety : Likely enhances binding affinity through hydrogen bonding interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring's coordination with metal ions suggests potential inhibitory effects on various metalloenzymes, which are crucial in numerous biochemical pathways.
- Protein Interaction : The sulfanyl group may interact with cysteine residues, leading to modifications in protein structure and function through disulfide bond formation.
- Enhanced Binding Affinity : The acetamide moiety's ability to participate in hydrogen bonding increases the compound's specificity and affinity for biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have suggested that derivatives of imidazole compounds show significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary studies indicate potential anticancer properties, particularly through the inhibition of specific cancer-related enzymes.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is potential for use in treating neurodegenerative diseases.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide | Imidazole ring, sulfanyl group | Enhanced binding affinity due to acetamide |
| 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Similar imidazole and sulfanyl structure | Variation in phenyl substituents affecting activity |
| 5-substituted phenyl-1,2,4-triazole derivatives | Triazole ring instead of imidazole | Different biological activities linked to triazole structure |
This table highlights how the specific combination of functional groups in this compound enhances its reactivity and biological activity compared to other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- In Vitro Studies : Research has demonstrated that compounds with similar structures exhibit significant inhibitory effects on enzymes related to Alzheimer's disease, such as β-secretase (BACE-1), with some analogs showing IC50 values as low as 4.6 μM .
- Neuroprotective Studies : A study found that imidazole derivatives could inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. These findings suggest potential applications in treating conditions like Alzheimer’s disease .
- Antimicrobial Activity : Various derivatives have been tested against bacterial strains, showing promising results that warrant further investigation into their therapeutic potential .
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Optimize stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) to minimize byproducts.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the imidazole-thioether linkage (e.g., singlet for acetamide protons at δ 3.8–4.2 ppm) and aromatic substitution patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, N–H bend at 3300–3400 cm⁻¹) .
- Elemental Analysis : Validate purity (>98% C, H, N, S) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 439.12) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., EGFR inhibition vs. antifungal effects)?
Methodological Answer:
Target-Specific Assays :
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to validate EGFR inhibition (IC50 < 20 nM) .
- Perform antifungal susceptibility testing (CLSI M38/M60 guidelines) to assess activity against Candida or Aspergillus strains .
Structural Analysis :
- Compare binding poses via molecular docking (e.g., AutoDock Vina) to identify divergent interactions (e.g., hydrogen bonding with EGFR vs. steric hindrance in fungal targets) .
Data Normalization :
Advanced: How does substituent variation on the imidazole or acetamide moiety influence bioactivity?
Methodological Answer:
- Imidazole Substitutions :
- Acetamide Modifications :
Q. Validation :
- Synthesize analogs using parallel combinatorial chemistry .
- Correlate structural data with IC50 values using QSAR models (e.g., CoMFA) .
Advanced: What crystallographic insights exist for related acetamide-imidazole derivatives?
Methodological Answer:
- Crystal Packing :
- Experimental Protocol :
Advanced: How can researchers optimize analytical methods for detecting degradation products?
Methodological Answer:
- HPLC-DAD/MS :
- Forced Degradation Studies :
Advanced: What computational tools are recommended for predicting pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction :
- Metabolic Sites :
Advanced: How to design experiments for elucidating off-target effects in cancer models?
Methodological Answer:
Transcriptomic Profiling :
- Treat cancer cell lines (e.g., MCF-7, A549) with the compound (1–10 µM) and perform RNA-seq to identify dysregulated pathways (e.g., MAPK, apoptosis) .
Chemical Proteomics :
- Use immobilized compound pulldowns with LC-MS/MS to identify binding partners (e.g., heat shock proteins) .
In Vivo Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
